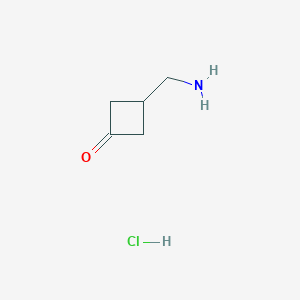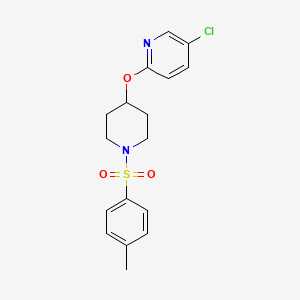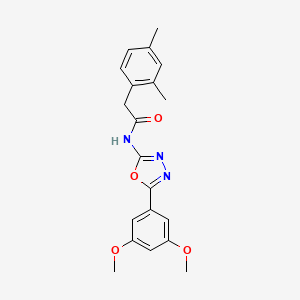
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Characterization
Research efforts have focused on developing synthetic routes for 1,3,4-oxadiazole derivatives, demonstrating their potential in generating diverse molecular structures. For example, Iftikhar et al. (2019) described a novel five-step synthetic route to produce 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential, indicating their relevance in designing drug leads against diabetes or other metabolic disorders (Iftikhar et al., 2019).
Antimicrobial and Enzymatic Inhibition
Several studies have investigated the antimicrobial properties of 1,3,4-oxadiazole derivatives. Gul et al. (2017) synthesized a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were found to be active against selected microbial species, indicating their potential in developing new antimicrobial agents (Gul et al., 2017).
Antiprotozoal and Anticancer Activities
The search for new therapeutic agents has led to the exploration of 1,3,4-oxadiazole derivatives for their antiprotozoal and anticancer activities. Lee et al. (2010) designed and synthesized novel 2,5-diaryl-1,3,4-oxadiazoline analogs of combretastatin A-4, demonstrating potent antiproliferative activities against multiple cancer cell lines. This highlights the potential of such derivatives in cancer therapy (Lee et al., 2010).
Pharmacological Evaluations
The pharmacological potential of 1,3,4-oxadiazole derivatives extends to various biological activities, including anti-inflammatory and analgesic properties. Basra et al. (2019) investigated the in-vitro and in-vivo anti-inflammatory activity of 1,3,4-oxadiazole derivatives, suggesting their utility in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 3,4-dimethoxyphenethylamine (dmpea), are analogues of major human neurotransmitters like dopamine . They interact with various receptors in the body, influencing a range of biological processes .
Mode of Action
For instance, DMPEA, a compound with a similar structure, replaces the 3- and 4-position hydroxy groups of dopamine with methoxy groups . This alteration could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
For instance, DMPEA, a compound with a similar structure, has some activity as a monoamine oxidase inhibitor , which could potentially affect various biochemical pathways related to neurotransmitter metabolism.
Result of Action
For instance, DMPEA, a compound with a similar structure, has some activity as a monoamine oxidase inhibitor , which could potentially result in various molecular and cellular effects.
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-5-6-14(13(2)7-12)10-18(24)21-20-23-22-19(27-20)15-8-16(25-3)11-17(9-15)26-4/h5-9,11H,10H2,1-4H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUDXUXKUKREOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
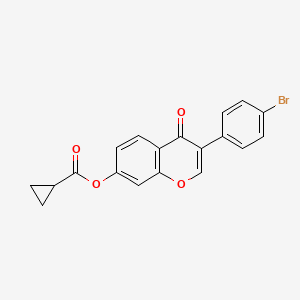
![Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2383593.png)

![N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2383596.png)
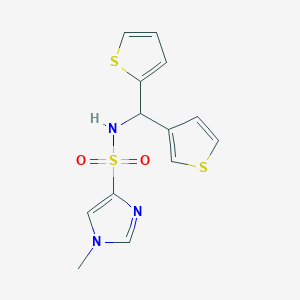
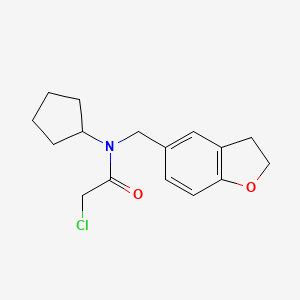

![(4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2383601.png)
![Ethyl 6-methyl-2-(thiophene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2383602.png)
